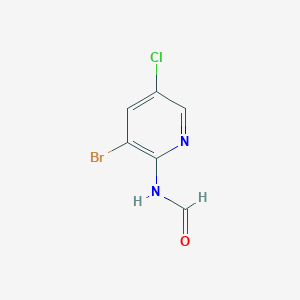

N-(3-Bromo-5-chloropyridin-2-yl)formamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(3-bromo-5-chloropyridin-2-yl)formamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClN2O/c7-5-1-4(8)2-9-6(5)10-3-11/h1-3H,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVFGYMNMQKGLGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)NC=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization and Structural Elucidation of N 3 Bromo 5 Chloropyridin 2 Yl Formamide

Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shifts and Coupling Patterns

Detailed ¹H NMR data for N-(3-Bromo-5-chloropyridin-2-yl)formamide is not widely available in the public domain. However, based on the structure, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the formyl proton and the two aromatic protons on the pyridine (B92270) ring. The formyl proton (CHO) would likely appear as a singlet or a doublet if coupled to the amide proton, typically in the downfield region of the spectrum (around 8-9 ppm). The two pyridine protons would be expected to appear as doublets due to coupling with each other. Their specific chemical shifts would be influenced by the deshielding effects of the bromine, chlorine, and formamide (B127407) substituents.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CHO | 8.0 - 9.0 | s or d |

| Pyridine-H4 | 7.5 - 8.5 | d |

Note: This is a predicted data table based on general principles of NMR spectroscopy, as experimental data is not publicly available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data and Assignment

Similar to ¹H NMR, specific experimental ¹³C NMR data for this compound is scarce. A typical ¹³C NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the formamide group would be observed at a significantly downfield chemical shift (typically 160-170 ppm). The chemical shifts of the five carbons in the pyridine ring would be influenced by the electronegative halogen substituents and the nitrogen atom.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 160 - 170 |

| C2 (Pyridine) | 145 - 155 |

| C3 (Pyridine) | 110 - 120 |

| C4 (Pyridine) | 135 - 145 |

| C5 (Pyridine) | 120 - 130 |

Note: This is a predicted data table based on general principles of NMR spectroscopy, as experimental data is not publicly available.

Mass Spectrometry (MS) Analysis for Molecular Formula Confirmation

Mass spectrometry is a critical technique for determining the molecular weight and confirming the molecular formula of a compound. For this compound (C₆H₄BrClN₂O), the exact mass can be calculated. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) would result in a characteristic isotopic pattern in the mass spectrum, which would serve as a definitive confirmation of the presence of these halogens in the molecule.

Vibrational Spectroscopy (Infrared, IR) Characterization of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the formyl group, and C-N stretching, as well as aromatic C-H and C=C stretching vibrations of the pyridine ring. The C-Br and C-Cl stretching vibrations would appear in the fingerprint region of the spectrum.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3200 - 3400 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C=O Stretch | 1680 - 1720 |

| C=C and C=N Stretch (Pyridine) | 1400 - 1600 |

| C-N Stretch | 1200 - 1350 |

| C-Cl Stretch | 600 - 800 |

Note: These are expected ranges and the exact positions can vary.

Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is used to study its chromophoric system. The UV-Vis spectrum of this compound would likely exhibit absorption bands in the ultraviolet region, corresponding to π-π* and n-π* electronic transitions within the substituted pyridine ring and the formamide group. The position and intensity of these absorption maxima would be influenced by the electronic effects of the bromo, chloro, and formamide substituents on the pyridine chromophore.

X-ray Crystallography Studies for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity of the atoms and revealing the molecule's conformation in the solid state. It would also provide insights into intermolecular interactions, such as hydrogen bonding and halogen bonding, which govern the crystal packing. To date, no public crystal structure data for this specific compound appears to be available.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

Reactivity and Reaction Pathways of N 3 Bromo 5 Chloropyridin 2 Yl Formamide

Reaction Mechanisms Involving the Formamide (B127407) Moiety

The formamide group, -NHCHO, attached to the C2 position of the pyridine (B92270) ring, is a key functional group that influences the molecule's reactivity. Its chemical behavior is primarily centered around transformations of the amide bond.

Transamidation Reactions

Transamidation is a process where the amino group of an amide is exchanged with another amine. While specific studies on the transamidation of N-(3-Bromo-5-chloropyridin-2-yl)formamide are not extensively documented in publicly available literature, the general principles of amide chemistry suggest that this reaction is feasible under appropriate conditions. The reactivity of the formamide is influenced by the electron-withdrawing nature of the 3-bromo-5-chloropyridin-2-yl group, which can enhance the electrophilicity of the formyl carbon.

Catalysts, such as metal salts or acids, are often required to facilitate transamidation by activating the amide carbonyl group. The general mechanism involves the nucleophilic attack of an incoming amine on the activated carbonyl carbon, followed by the departure of the original amino group (in this case, the 3-bromo-5-chloro-2-aminopyridine moiety) or its protonated form.

Table 1: Plausible Transamidation Reaction of this compound

| Reactant | Reagent | Product |

| This compound | R-NH₂ (Amine) | N-substituted formamide |

| Catalyst (e.g., Lewis acid) | 3-Bromo-5-chloropyridin-2-amine |

Note: This table represents a hypothetical reaction based on general principles of transamidation and has not been directly extracted from a specific research paper on this compound.

Hydrolysis and Amide Bond Transformations

The formamide bond in this compound can be cleaved through hydrolysis under either acidic or basic conditions to yield 3-bromo-5-chloropyridin-2-amine and formic acid. This reaction is a fundamental transformation for the removal of the formyl protecting group, which is often employed in the synthesis of 2-aminopyridines.

Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon for attack by a water molecule. In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon. The stability of the resulting 2-amino-3-bromo-5-chloropyridine (B1272082) anion or its conjugate acid plays a role in the reaction's feasibility. The hydrolysis of related N,N'-disubstituted formamidines has been studied, indicating that the reaction often proceeds through a tetrahedral intermediate. researchgate.net

Reactivity Profile of the Halogenated Pyridine Core

The pyridine ring of this compound is substituted with two electron-withdrawing halogen atoms (bromine and chlorine) and an electron-donating formamido group. This substitution pattern creates a complex electronic environment that dictates the regioselectivity of substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The pyridine ring is inherently electron-deficient, and the presence of two halogen atoms further enhances its susceptibility to nucleophilic aromatic substitution (SNAr). In SNAr reactions on pyridines, nucleophilic attack is favored at the positions ortho and para to the ring nitrogen (C2, C4, and C6). youtube.com For this compound, the C2 position is occupied by the formamido group.

The relative reactivity of the bromine and chlorine substituents as leaving groups in SNAr reactions depends on the specific reaction conditions and the nature of the nucleophile. Generally, the ease of displacement of halogens in SNAr reactions follows the order F > Cl > Br > I, which is counterintuitive to their bond strengths and is attributed to the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex. masterorganicchemistry.com However, in some pyridinium (B92312) systems, the leaving group order can vary. nih.gov

The formamido group at the C2 position, being an activating group for nucleophilic attack, directs incoming nucleophiles to the C6 position, provided there is a suitable leaving group at that position. In the case of this compound, both halogens are at the C3 and C5 positions, making direct SNAr displacement of these halogens less favorable compared to positions activated by the ring nitrogen. However, strong nucleophiles under forcing conditions might lead to substitution.

Electrophilic Aromatic Substitution on the Pyridine Ring

Pyridine itself is highly resistant to electrophilic aromatic substitution due to the deactivating effect of the electronegative nitrogen atom, which can also be protonated under acidic reaction conditions, further deactivating the ring. uoanbar.edu.iq Electrophilic substitution on the pyridine ring generally requires harsh conditions and proceeds primarily at the C3 and C5 positions.

In this compound, the formamido group at C2 is an ortho-, para-directing and activating group. However, the strong deactivating effect of the pyridine nitrogen and the two halogen substituents likely makes electrophilic aromatic substitution on the pyridine ring very difficult. If such a reaction were to occur, the most likely position for substitution would be the C4 position, which is para to the formamido group and meta to the two halogens.

Table 2: Predicted Regioselectivity of Substitution on the Pyridine Ring

| Reaction Type | Position of Attack | Rationale |

| Nucleophilic Aromatic Substitution (SNAr) | C6 (if a leaving group were present) | Activation by the ring nitrogen and the C2-formamido group. |

| C3 or C5 | Less favorable due to lack of strong activation. | |

| Electrophilic Aromatic Substitution | C4 | Directing effect of the C2-formamido group, though highly disfavored overall. |

Note: This table is based on general principles of pyridine chemistry and the known directing effects of the substituents. Specific experimental data for this compound is limited.

Role in Cyclization and Annulation Reactions

For instance, the deprotected 2-amino-3-bromo-5-chloropyridine can undergo condensation reactions with various bifunctional reagents to form fused ring systems. The formamide itself can potentially participate in cyclocondensation reactions, for example, with reagents that can react with both the N-H and the formyl C-H (after activation) or carbonyl group.

The synthesis of pyrazolo[1,5-a]pyrimidines often involves the reaction of aminopyrazoles with β-dicarbonyl compounds or their equivalents. youtube.comresearchgate.netresearchgate.net While not a direct reaction of the title compound, its hydrolysis product, 2-amino-3-bromo-5-chloropyridine, could be a precursor to an aminopyrazole derivative, which could then undergo cyclization.

Chemical Transformations and Functionalization Strategies of N 3 Bromo 5 Chloropyridin 2 Yl Formamide

Strategies for Further Functionalization of the Pyridine (B92270) Ring via Halogen Atoms

The presence of two distinct halogen atoms, bromine and chlorine, on the pyridine ring of N-(3-bromo-5-chloropyridin-2-yl)formamide allows for selective and sequential functionalization. The differential reactivity of the C-Br and C-Cl bonds is the basis for regioselective transformations, with the C-Br bond generally being more susceptible to oxidative addition in palladium-catalyzed reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions can be directed to selectively react at the bromine-bearing carbon.

Suzuki Coupling: The Suzuki-Miyaura coupling enables the formation of C-C bonds by reacting the halo-pyridine with an organoboron reagent. Research on analogous systems, such as N-[5-bromo-2-methylpyridin-3-yl]acetamide, has demonstrated that palladium catalysts like Pd(PPh₃)₄ in the presence of a base (e.g., K₃PO₄) can effectively couple arylboronic acids at the bromo position. mdpi.com While specific data for this compound is not extensively published, the general principles suggest that similar conditions would lead to the selective formation of 3-aryl-5-chloropyridin-2-yl)formamide derivatives.

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides. Studies on related 2-amino-3-bromopyridines have shown successful coupling with various terminal alkynes using a palladium catalyst (e.g., Pd(CF₃COO)₂) and a copper co-catalyst (CuI) in the presence of a base like triethylamine. scirp.org This methodology is expected to be applicable to this compound, leading to the synthesis of 3-alkynyl-5-chloropyridin-2-yl)formamide derivatives, with the reaction preferentially occurring at the more reactive C-Br bond.

Buchwald-Hartwig Amination: This reaction is a versatile method for forming C-N bonds. The amination of aryl halides is well-established, and for substrates like this compound, it is anticipated that the reaction with various primary and secondary amines would proceed selectively at the 3-position. The choice of palladium catalyst and ligand is crucial for achieving high yields and functional group tolerance. wikipedia.orgnih.gov

Below is a representative table of expected outcomes for these cross-coupling reactions based on established principles for similar substrates.

| Coupling Reaction | Reagent | Catalyst System (Typical) | Expected Product |

| Suzuki | Arylboronic Acid | Pd(PPh₃)₄, K₃PO₄ | N-(3-Aryl-5-chloropyridin-2-yl)formamide |

| Sonogashira | Terminal Alkyne | Pd(OAc)₂, CuI, Et₃N | N-(3-Alkynyl-5-chloropyridin-2-yl)formamide |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃, Ligand, Base | N-(3-(Amino)-5-chloropyridin-2-yl)formamide |

Interactive Data Table ```html

| Coupling Reaction | Reagent | Catalyst System (Typical) | Expected Product |

|---|---|---|---|

| Suzuki | Arylboronic Acid | Pd(PPh₃)₄, K₃PO₄ | N-(3-Aryl-5-chloropyridin-2-yl)formamide |

| Sonogashira | Terminal Alkyne | Pd(OAc)₂, CuI, Et₃N | N-(3-Alkynyl-5-chloropyridin-2-yl)formamide |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃, Ligand, Base | N-(3-(Amino)-5-chloropyridin-2-yl)formamide |

Lithiation and Subsequent Electrophilic Quenching Reactions

Directed ortho-metalation is a powerful strategy for the functionalization of aromatic rings. In the context of this compound, the formamide (B127407) group can act as a directing group for lithiation at the adjacent C-3 position, which is already substituted with bromine. Alternatively, halogen-metal exchange, typically at the more labile bromine atom, can be achieved using organolithium reagents at low temperatures. The resulting lithiated intermediate can then be quenched with a variety of electrophiles to introduce new functional groups.

The general outcome of such a sequence would be the replacement of the bromine atom with the electrophile.

Electrophile Reagent Expected Product Carbonyl Compounds Aldehyde/Ketone N-(3-(Hydroxyalkyl)-5-chloropyridin-2-yl)formamide Alkyl Halides R-X N-(3-Alkyl-5-chloropyridin-2-yl)formamide Carbon Dioxide CO₂ 2-Formamido-5-chloro-nicotinic acid

Interactive Data Table

N 3 Bromo 5 Chloropyridin 2 Yl Formamide As a Strategic Synthetic Intermediate

Precursor in the Synthesis of Novel Heterocyclic Systems

The reactivity of N-(3-bromo-5-chloropyridin-2-yl)formamide makes it a valuable starting material for the creation of diverse heterocyclic frameworks. The presence of the formamide (B127407) group, along with the halogen substituents, provides multiple avenues for cyclization and functionalization reactions, leading to the formation of fused and substituted heterocyclic compounds.

Research has demonstrated the utility of related 2-aminopyridine derivatives in the synthesis of fused pyrimidine systems, such as pyrimido[4,5-b]quinolines. These syntheses often involve multi-component reactions where the amine functionality, analogous to the protected amine in this compound, participates in ring closure to form the pyrimidine portion of the fused system. The specific substitution pattern of this compound offers the potential for the synthesis of novel, highly substituted pyrimido[4,5-b]quinoline derivatives with potential applications in medicinal chemistry and materials science.

Building Block for Complex Molecular Architectures and Scaffolds

The distinct functionalities of this compound allow for its incorporation into larger and more complex molecular architectures. The bromine and chlorine atoms can be selectively functionalized through various cross-coupling reactions, enabling the attachment of this pyridyl unit to other molecular fragments. This step-wise and controlled elaboration is a cornerstone of building complex molecules.

For instance, the pyridine (B92270) ring itself can serve as a rigid scaffold, with the substituents dictating the spatial orientation of appended molecular groups. This is particularly important in drug discovery and design, where the three-dimensional arrangement of atoms is critical for biological activity. The ability to selectively modify the bromine and chlorine positions allows for the systematic exploration of chemical space around the pyridyl core, facilitating the development of structure-activity relationships.

Utility in the Preparation of Intermediates for Advanced Chemical Synthesis

This compound has established its significance as a crucial intermediate in the synthesis of high-value chemical products, particularly in the agrochemical and pharmaceutical industries.

In the agrochemical sector, this compound is a key precursor for the synthesis of pyrazole-based insecticides. The formamide group can be converted to a primary amine, which is then utilized in the construction of the pyrazole (B372694) ring. The resulting 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole derivatives are important intermediates for a class of insecticides that act as ryanodine (B192298) receptor modulators.

In the pharmaceutical field, the substituted pyridine motif is a common feature in many biologically active molecules. For example, related pyridine-based structures are found in Janus kinase (JAK) inhibitors, which are a class of drugs used to treat autoimmune diseases and certain cancers. The specific substitution pattern of this compound makes it a valuable starting material for the synthesis of novel pharmaceutical intermediates and active pharmaceutical ingredients (APIs) pharmanoble.comzmsilane.com. The ability to introduce further diversity through reactions at the halogen positions allows for the fine-tuning of the pharmacological properties of the final compounds.

Emerging Research Directions and Advanced Methodologies in N 3 Bromo 5 Chloropyridin 2 Yl Formamide Studies

Development of Novel Catalytic Systems for Efficient Transformations

The transformation of substituted pyridines often relies on catalytic systems to achieve high efficiency and selectivity. Historically, the synthesis of compounds like 2-aminopyridines, the precursor to N-(3-Bromo-5-chloropyridin-2-yl)formamide, required harsh reaction conditions that limited functional group tolerance and often resulted in low yields. morressier.com Current research is heavily focused on overcoming these limitations through the development of novel catalytic systems.

Transition-metal catalysis, particularly using palladium and copper, has become a powerful tool for C-N bond formation in the synthesis of aminopyridines. nih.gov Methods like the Buchwald-Hartwig amination allow for the coupling of amines with aryl halides under relatively mild conditions. nih.gov For a substrate like 2-amino-3-bromo-5-chloropyridine (B1272082), these catalytic systems could be employed to further functionalize the molecule at the halogen positions.

Emerging trends point towards the use of more sustainable and cost-effective catalysts. Furthermore, photocatalysis is being explored as a method to drive energetically demanding reactions, such as the reduction of aryl halides, under mild conditions. rsc.org While specific applications to this compound are not yet prevalent, these advanced catalytic methodologies represent a significant frontier for enabling new transformations of this and related compounds.

| Catalyst Type | Typical Metals | Key Advantages | Relevant Transformation |

| Cross-Coupling Catalysts | Palladium (Pd), Copper (Cu) | Mild reaction conditions, high functional group tolerance, high yields. | C-N bond formation (e.g., Buchwald-Hartwig amination), C-C bond formation. |

| Photocatalysts | Organic Dyes (e.g., Perylenediimide), Iridium (Ir) complexes | Uses light energy, enables energetically demanding reactions, mild conditions. | Reduction of aryl halides, radical-based transformations. |

| N-Oxide Activation | Phosphonium salts (e.g., PyBroP) | Mild alternative to SNAr, avoids harsh conditions. | Amination of the pyridine (B92270) ring. nih.gov |

Exploration of Chemo- and Regioselectivity in Complex Reaction Systems

Modern strategies to control regioselectivity include the activation of the pyridine ring. For instance, the formation of pyridine N-oxides or N-alkyl pyridinium (B92312) salts can direct nucleophilic attack to the C2 position, providing a mild and regioselective method for C-N bond formation. morressier.comnih.gov While the formamide (B127407) group in the target compound is already in place, understanding these principles is crucial for designing syntheses of its derivatives.

In complex systems, the choice of catalyst, solvent, and base can be tuned to selectively target one halogen over the other (chemo-selectivity) or a specific position on the ring (regioselectivity). For example, in a molecule with both bromine and chlorine, palladium catalysts can often be tuned to selectively react at the C-Br bond over the more stable C-Cl bond. Research into these selective transformations is essential for the efficient use of this compound as a building block.

| Method | Description | Selectivity Achieved |

| Pyridine N-Oxide Strategy | The pyridine nitrogen is oxidized, activating the ring for nucleophilic substitution. | Provides excellent regioselectivity for amination at the C2 position under mild conditions. morressier.com |

| Pyridinium Salt Activation | The pyridine nitrogen is alkylated to form a pyridinium salt, enhancing its susceptibility to nucleophilic attack. | Improves regioselective amine addition to the C2 position. nih.gov |

| Directed Lithiation | Use of organolithium reagents to deprotonate a specific C-H bond, followed by reaction with an electrophile. | Allows for precise functionalization at a desired position, controlling regioselectivity. mdpi.com |

Mechanistic Insights into Bond Formation and Cleavage Relevant to the Compound

A deep understanding of reaction mechanisms is fundamental to developing improved synthetic methodologies. For transformations involving this compound, key areas of mechanistic study include the formation of the amide bond and the cleavage or substitution of the carbon-halogen bonds.

The formylation of the parent 2-amino-3-bromo-5-chloropyridine to give the title compound involves the formation of a C-N bond. Mechanistic studies of similar reactions help elucidate the role of reagents and intermediates, allowing for process optimization.

More advanced research delves into the mechanisms of catalytic cycles, such as those in palladium-catalyzed cross-coupling reactions. Understanding the oxidative addition, transmetalation, and reductive elimination steps allows chemists to design more efficient catalysts and reaction conditions. Isotopic labeling studies can be employed to confirm the origin of atoms in the final product, providing concrete evidence for a proposed mechanism. morressier.com Similarly, spectroscopic and computational studies are used to investigate the transient species involved in photocatalytic processes, such as the photoexcited radical anion of a catalyst, although the short lifetime of these species presents a significant challenge. rsc.org

Integration of High-Throughput Synthesis and Characterization Techniques

High-throughput screening (HTS) is a drug discovery process that leverages automation to rapidly assay the biological activity of a large number of compounds. ufl.edu This approach is highly relevant to derivatives of this compound, as the 2-aminopyridine scaffold is a common motif in medicinal chemistry. morressier.comrsc.org

Modern research integrates high-throughput synthesis with HTS. Automated platforms can perform numerous reactions in parallel, using a common scaffold like this compound to generate a large library of related molecules. These libraries can then be screened for activity against various biological targets, such as enzymes or receptors. ufl.edu

The characterization of these compound libraries also benefits from advanced, high-throughput techniques. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for structural confirmation, while methods like Differential Scanning Fluorimetry (DSF) and Surface Plasmon Resonance (SPR) are employed to screen for compound binding to target proteins. researchgate.netnih.gov This integration of synthesis, screening, and characterization accelerates the discovery of new drug leads and functional materials. researchgate.netnih.gov

| Technique | Application in Research | Purpose |

| High-Throughput Synthesis | Parallel synthesis of compound libraries from a common intermediate. | Rapidly generate a diverse set of molecules for screening. |

| Differential Scanning Fluorimetry (DSF) | Screening for thermal stabilization of a target protein upon ligand binding. | Identify compounds that bind to the protein of interest. researchgate.netnih.gov |

| Surface Plasmon Resonance (SPR) | Real-time monitoring of binding events between a compound and a target molecule. | Quantify binding affinity and kinetics. nih.gov |

| In-Silico Analysis (ADMET) | Computational prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Prioritize synthesized compounds with favorable drug-like properties. jneonatalsurg.com |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-Bromo-5-chloropyridin-2-yl)formamide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via formylation of 3-bromo-5-chloro-2-aminopyridine using formic acid or its derivatives under reflux. Cyclization and Vilsmeier reactions (using POCl₃/DMF) are effective for introducing the formamide group, as demonstrated in analogous pyridinylformamide syntheses . Optimize temperature (80–120°C) and stoichiometric ratios to minimize side products like overhalogenated derivatives. Monitor purity via HPLC or TLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for pyridine) and formamide NH (δ ~9–10 ppm). Halogen substituents deshield adjacent carbons .

- Mass Spectrometry (MS) : Confirm molecular weight (expected [M+H]⁺ ~249 Da) and fragmentation patterns (e.g., loss of Br/Cl).

- IR Spectroscopy : Detect formamide C=O stretch (~1670 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

Q. How does the electronic environment of the pyridine ring affect reactivity in cross-coupling reactions?

- Methodology : The electron-withdrawing Br and Cl substituents activate the pyridine ring toward nucleophilic aromatic substitution (SNAr) at the 2- and 6-positions. Use Pd-catalyzed couplings (e.g., Suzuki with aryl boronic acids) at the bromine site, leveraging its higher reactivity compared to chlorine . Solvent polarity (e.g., DMF vs. THF) and base selection (e.g., K₂CO₃ vs. Cs₂CO₃) significantly impact reaction rates .

Advanced Research Questions

Q. What strategies resolve contradictions in reported crystallographic data for halogenated pyridinylformamides?

- Methodology : Compare single-crystal X-ray diffraction (SCXRD) data from analogs like 3-Bromo-1-(3-chloropyridin-2-yl)-N-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide . Discrepancies in bond angles/planarity often arise from steric effects of substituents. Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to validate experimental geometries and assess intermolecular interactions (e.g., halogen bonding) .

Q. How can reaction pathways be optimized to suppress dehalogenation during functionalization?

- Methodology : Dehalogenation is common under strongly basic or high-temperature conditions. Mitigate this by:

- Using mild bases (e.g., Et₃N instead of NaOH) in Pd-mediated couplings .

- Lowering reaction temperatures (e.g., <100°C) and employing protecting groups for the formamide moiety .

- Monitor reaction progress via in-situ Raman spectroscopy to detect intermediate species .

Q. What are the mechanistic implications of substituent effects on the stability of this compound under acidic/basic conditions?

- Methodology : The formamide group is prone to hydrolysis in acidic media. Conduct accelerated stability studies (40–60°C, pH 1–14) with LC-MS analysis. The electron-withdrawing Br/Cl substituents stabilize the ring but increase susceptibility to nucleophilic attack at the carbonyl. Compare degradation kinetics with analogs like N-(2-chloro-5-nitrophenyl)formamide .

Q. How do structural modifications at the pyridine 2-position influence bioactivity in related compounds?

- Methodology : Replace the formamide group with carboxamide or sulfonamide moieties and evaluate SAR using in vitro assays (e.g., kinase inhibition). For example, N-(5-bromo-2-chloropyridin-3-yl)-N-(phenylsulfonyl)benzenesulfonamide derivatives show enhanced binding affinity due to increased hydrophobicity . Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.